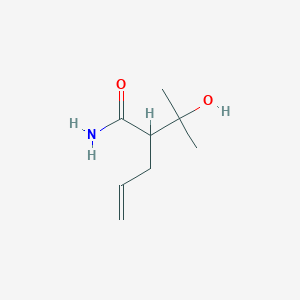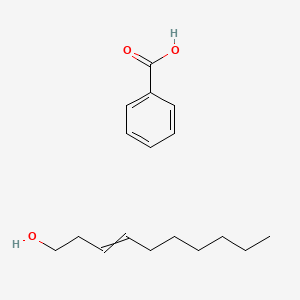![molecular formula C28H40N2O2S4 B14354091 1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} CAS No. 90547-01-6](/img/structure/B14354091.png)
1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide linkage and tert-butyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} typically involves the reaction of 3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene with a disulfide reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the disulfide bond .
Análisis De Reacciones Químicas
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide linkage to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles under acidic or basic conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: The compound’s disulfide linkage is of interest in studying protein folding and stability.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems where disulfide bonds play a role in maintaining protein structure and function .
Comparación Con Compuestos Similares
Similar compounds include:
Di-tert-butyl disulfide: Shares the disulfide linkage but lacks the oxo-lambda~4~-sulfanylidene groups.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but differs in its functional groups and reactivity.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Similar in having tert-butyl groups but used primarily as an antioxidant
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} stands out due to its unique combination of disulfide and oxo-lambda~4~-sulfanylidene groups, which confer distinct chemical properties and applications.
Propiedades
Número CAS |
90547-01-6 |
|---|---|
Fórmula molecular |
C28H40N2O2S4 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
1,5-ditert-butyl-3-[[3,5-ditert-butyl-2-(sulfinylamino)phenyl]disulfanyl]-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C28H40N2O2S4/c1-25(2,3)17-13-19(27(7,8)9)23(29-35-31)21(15-17)33-34-22-16-18(26(4,5)6)14-20(28(10,11)12)24(22)30-36-32/h13-16H,1-12H3 |
Clave InChI |
YEPWTTGWWOAOJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2N=S=O)C(C)(C)C)C(C)(C)C)N=S=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium perchlorate](/img/structure/B14354021.png)


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)

![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)







![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
